![molecular formula C15H15F2NO2 B5223090 (3,4-difluorophenyl)(3,4-dimethoxybenzyl)amine](/img/structure/B5223090.png)
(3,4-difluorophenyl)(3,4-dimethoxybenzyl)amine
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Overview
Description
(3,4-difluorophenyl)(3,4-dimethoxybenzyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DFPDMA and is a member of the amine family. The chemical structure of DFPDMA consists of a difluorophenyl group attached to a dimethoxybenzyl group through an amine linkage.
Mechanism of Action
The mechanism of action of DFPDMA is not fully understood, but it is believed to involve the inhibition of cancer cell growth by inducing apoptosis (programmed cell death). DFPDMA has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various proteins and ultimately cell death.
Biochemical and Physiological Effects:
DFPDMA has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as an anti-cancer agent. However, further studies are needed to determine the exact biochemical and physiological effects of DFPDMA.
Advantages and Limitations for Lab Experiments
The advantages of using DFPDMA in lab experiments include its high yield synthesis, low toxicity, and potential applications in various fields. However, the limitations of using DFPDMA in lab experiments include its high cost and the need for expertise in organic chemistry for its synthesis.
Future Directions
There are several future directions for the research and development of DFPDMA. One potential direction is to further investigate its anti-cancer activity and mechanism of action. Another direction is to explore its potential applications in materials science, particularly in the synthesis of MOFs. Additionally, further studies are needed to determine the potential side effects of DFPDMA and its safety for human use.
In conclusion, DFPDMA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DFPDMA have been discussed in this paper. Further research is needed to fully understand the potential of DFPDMA and its applications in various fields.
Synthesis Methods
The synthesis of DFPDMA involves a series of chemical reactions that require expertise in organic chemistry. The most common method for synthesizing DFPDMA involves the reaction of 3,4-dimethoxybenzylamine with 3,4-difluorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction leads to the formation of DFPDMA as a white crystalline powder with a high yield.
Scientific Research Applications
DFPDMA has been widely studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, DFPDMA has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In organic synthesis, DFPDMA has been used as a versatile building block for the synthesis of various compounds. In materials science, DFPDMA has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3,4-difluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2/c1-19-14-6-3-10(7-15(14)20-2)9-18-11-4-5-12(16)13(17)8-11/h3-8,18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBPUEXIYAAYDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC(=C(C=C2)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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